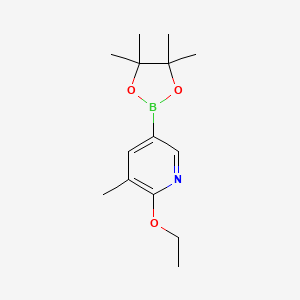

2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position of the pyridine ring, an ethoxy group at the 2-position, and a methyl substituent at the 3-position (). This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl motifs in drug candidates (). The pinacol boronate group enhances stability and reactivity in such transformations, while the ethoxy and methyl substituents influence steric and electronic properties, modulating its solubility and reaction efficiency .

Properties

IUPAC Name |

2-ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-7-17-12-10(2)8-11(9-16-12)15-18-13(3,4)14(5,6)19-15/h8-9H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGPINYBHIACQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C13H20BNO3

- Molecular Weight : 252.11 g/mol

- CAS Number : 848243-23-2

- Structure : The compound features a pyridine ring substituted with an ethoxy group and a boron-containing moiety that may enhance its biological activity.

The biological activity of 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily attributed to its interaction with various cellular targets. It is hypothesized that the boron atom in the dioxaborolane structure plays a critical role in modulating enzyme activity and influencing cellular signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on certain kinases involved in cancer progression. For instance:

- Kinase Inhibition : The compound has been shown to selectively inhibit specific tyrosine kinases, which are crucial in the signaling pathways of various cancers. This selectivity is believed to arise from the structural features of the compound that allow for effective binding to the active sites of these enzymes .

In Vivo Studies

Preliminary in vivo studies have indicated that 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can reduce tumor growth in xenograft models. The observed anti-tumor activity correlates with its ability to inhibit kinase activity and disrupt cancer cell proliferation .

Case Study 1: Anti-Cancer Activity

A study evaluated the efficacy of 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine against non-small cell lung cancer (NSCLC) cell lines. The results showed:

- IC50 Values : The compound exhibited an IC50 value of approximately 50 nM against NSCLC cells.

- Mechanism : It was found to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

Case Study 2: Selectivity Profile

In another investigation focused on selectivity among related compounds:

- Selectivity Ratio : The compound demonstrated a selectivity ratio of over 20-fold against off-target kinases.

- Binding Affinity : Binding assays indicated a high affinity for the target kinase compared to non-target kinases .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C13H20BNO3 |

| Molecular Weight | 252.11 g/mol |

| CAS Number | 848243-23-2 |

| IC50 (NSCLC) | ~50 nM |

| Selectivity Ratio | >20-fold |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit anticancer properties. The incorporation of boron into organic molecules can enhance their biological activity. Boron-containing compounds have been shown to interact with biological targets effectively, potentially leading to the development of new anticancer agents.

1.2 Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules allows it to be explored as a drug delivery system. Its boron moiety can be utilized in targeted therapies, particularly in boron neutron capture therapy (BNCT), where boron compounds are selectively delivered to tumor cells.

Organic Synthesis

2.1 Cross-Coupling Reactions

2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is fundamental in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules including pharmaceuticals and agrochemicals.

2.2 Synthesis of Heterocycles

The compound can also be employed in the synthesis of various heterocycles. Its pyridine ring can participate in electrophilic aromatic substitution reactions or serve as a nucleophile in various transformations.

Materials Science

3.1 Development of Functional Materials

Due to its unique electronic properties, 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be incorporated into polymers or other materials to develop functional materials with specific properties such as enhanced thermal stability or electrical conductivity.

3.2 Sensor Applications

The compound's ability to interact with different analytes makes it a candidate for sensor applications. It can be used in the design of chemical sensors for detecting environmental pollutants or biological markers.

Case Studies and Research Findings

| Application Area | Case Study Reference | Findings Summary |

|---|---|---|

| Medicinal Chemistry | Cyclic nucleotide phosphodiesterases as drug targets | Investigated the role of boron compounds in enhancing drug efficacy against cancer cells. |

| Organic Synthesis | PubChem Database | Highlighted the utility of the compound in cross-coupling reactions for synthesizing complex molecules. |

| Materials Science | ResearchGate Publication | Explored the incorporation of boron-containing compounds into polymers for improved material properties. |

Comparison with Similar Compounds

Key Observations:

Electron-donating groups (e.g., methoxy in , ethoxy in ) increase electron density, which may slow reactivity but improve stability.

Steric Effects :

- Bulky substituents like isopropoxy () or triisopropylsilyl () hinder access to the boronate, reducing reaction rates but improving selectivity.

Biological Relevance: Amino-substituted derivatives () exhibit higher polarity, making them suitable for drug candidates targeting polar biological interfaces. Fluorinated analogs () are valued in medicinal chemistry for their metabolic stability and bioavailability.

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables efficient Suzuki-Miyaura couplings with aryl halides (). However, substituents significantly influence reaction outcomes:

- 3-Nitro Derivative () : The nitro group activates the boronate via electron withdrawal, facilitating coupling with electron-rich aryl halides.

- 3-Methyl Derivative () : Methyl’s electron-donating nature may require harsher conditions (e.g., higher temperatures or stronger bases) for effective coupling.

- Halogenated Derivatives () : Bromo substituents allow sequential cross-couplings, enabling modular synthesis of complex architectures.

Stability and Handling

Preparation Methods

Starting Material and Functionalization

Representative Experimental Data

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Borylation of 3-bromo-2-ethoxy-5-methylpyridine | Pd(dppf)Cl2 (0.1 eq), potassium acetate (3 eq), DMF, 80 °C, overnight | 67% | Silica gel chromatography purification |

| Alternative Borylation | Pd(PPh3)4, Cs2CO3, DME/H2O, 120 °C, microwave irradiation, 20 min | 72% | Faster reaction via microwave, good selectivity |

| Purification | Extraction with EtOAc, drying, chromatography | - | Gradient elution 0–100% ethyl acetate in hexane |

Summary Table of Preparation Methods

| Preparation Aspect | Method Details | Advantages | Limitations |

|---|---|---|---|

| Starting Material | Halogenated pyridine with ethoxy and methyl substituents | Readily available intermediates | Requires prior functionalization steps |

| Borylation Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | High catalytic activity, regioselective | Palladium cost and sensitivity to air/moisture |

| Base | Potassium acetate or cesium carbonate | Mild conditions, good yields | Base choice affects reaction time and yield |

| Solvent | DMF or DME/H2O | Good solubility and reaction medium | DMF is toxic, requires careful handling |

| Reaction Conditions | 80–120 °C, 3–18 hours or microwave irradiation | Efficient borylation, scalable | Elevated temperature needed, microwave requires special equipment |

| Purification | Silica gel chromatography | High purity product | Time-consuming, solvent-intensive |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-ethoxy-3-methyl-5-(dioxaborolan-2-yl)pyridine?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized pyridine intermediates. A representative approach involves:

- Step 1: Halogenation of a 3-methyl-2-ethoxypyridine precursor at the 5-position using reagents like NBS or I₂.

- Step 2: Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) catalyzed by Pd(dppf)Cl₂ or PtBu₃·HBF₄ in anhydrous THF at 80–100°C .

- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization.

Key challenges include minimizing dehalogenation side reactions and ensuring regioselectivity.

Advanced: How do steric and electronic effects influence the reactivity of the boronate ester in cross-coupling reactions?

Answer:

The 3-methyl and 2-ethoxy substituents create steric hindrance near the boronate group, reducing catalytic turnover in Pd-mediated couplings. Electronic effects from the pyridine’s electron-deficient ring enhance oxidative addition but may slow transmetallation. Strategies to mitigate this include:

- Using bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Optimizing solvent polarity (e.g., toluene/DMF mixtures) to improve solubility of the boronate .

X-ray crystallography (as in ) reveals a dihedral angle of ~11° between the pyridine and dioxaborolane, suggesting partial conjugation that modulates reactivity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., ethoxy at C2, methyl at C3) and boronate integration. Aromatic protons typically appear as doublets (δ 7.5–8.5 ppm) .

- X-ray Crystallography: Resolve bond lengths (e.g., B–O ~1.36 Å) and intermolecular interactions (e.g., C–H···N hydrogen bonding) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and isotopic patterns for boron.

Advanced: How can competing regioselectivity during functionalization be controlled?

Answer:

Regioselectivity in subsequent reactions (e.g., electrophilic substitution) is governed by:

- Directing Effects: The boronate group acts as a meta-director, while the ethoxy group directs ortho/para. Computational studies (DFT) can predict dominant pathways .

- Protection/Deprotection: Temporarily protecting the ethoxy group (e.g., as a TBS ether) redirects reactivity to the boronate site .

- Temperature Control: Lower temperatures favor kinetic control, reducing undesired byproducts .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Moisture Sensitivity: Store under inert gas (Ar/N₂) at –20°C in sealed containers to prevent hydrolysis of the boronate ester .

- PPE: Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of fine powders (risk: H315/H319) .

- Spill Management: Neutralize with sand or vermiculite; avoid aqueous solutions to prevent exothermic reactions .

Advanced: What mechanistic insights explain low yields in large-scale Suzuki couplings?

Answer:

Scale-up challenges arise from:

- Catalyst Deactivation: Pd nanoparticles aggregate in polar solvents. Use micellar catalysis (e.g., TPGS-750-M) to stabilize active species .

- Oxygen Sensitivity: Trace O₂ oxidizes boronate esters. Rigorous degassing (freeze-pump-thaw cycles) improves yields .

- Mass Transfer Limitations: High-speed stirring (≥800 rpm) ensures homogenous mixing of biphasic systems .

Basic: How is purity assessed, and what impurities are typical?

Answer:

- HPLC-UV/ELSD: Detect residual palladium (limit: <10 ppm) or dehalogenated byproducts (e.g., 3-methyl-2-ethoxypyridine) .

- Elemental Analysis: Confirm boron content (theoretical: ~4.3%).

- Common Impurities: Unreacted pinacol boronate (retention time: 12–14 min in C18 columns) or oxidized boronic acids .

Advanced: Can this compound serve as a monomer in conjugated polymers?

Answer:

Yes, the boronate enables Stille or Suzuki polycondensation for π-conjugated systems. Key considerations:

- Solubility: The ethoxy group enhances solubility in THF or chlorobenzene, critical for high molecular weight (Mn > 20 kDa) .

- Electronic Properties: Pyridine’s electron-withdrawing nature lowers LUMO levels, beneficial for n-type semiconductors .

- Thermogravimetric Analysis (TGA): Decomposition above 250°C confirms thermal stability for device fabrication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.